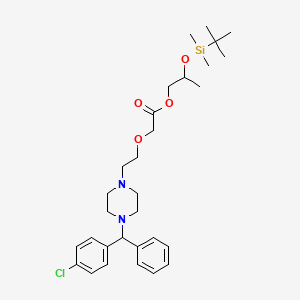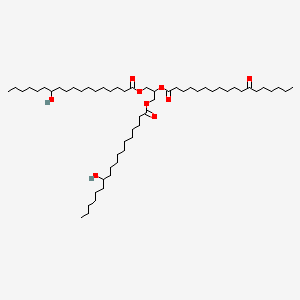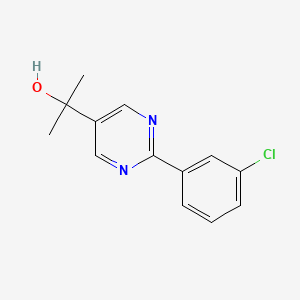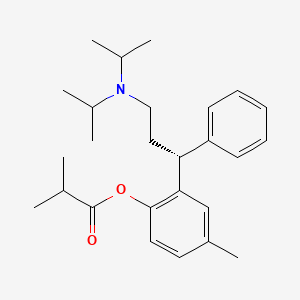
Deoxy Fesoterodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxy Fesoterodine is a biochemical compound with the molecular formula C26H37NO2 and a molecular weight of 195.58. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is related to Fesoterodine, an antimuscarinic agent used in the treatment of overactive bladder .
準備方法
The synthesis of Deoxy Fesoterodine involves several steps, typically starting from 5-hydroxy methyl tolterodine. This compound is reacted with isobutyryl chloride to form an intermediate, which is then converted to this compound through a series of chemical reactions . The industrial production methods for this compound are similar to those used for Fesoterodine, involving large-scale synthesis and purification processes .
化学反応の分析
Deoxy Fesoterodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include isobutyryl chloride and fumaric acid . The major products formed from these reactions are intermediates that are further processed to obtain the final compound .
科学的研究の応用
Deoxy Fesoterodine is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the development of new pharmaceuticals and in the study of overactive bladder treatments .
作用機序
The mechanism of action of Deoxy Fesoterodine is similar to that of Fesoterodine. Once administered, it is converted to its active metabolite, 5-hydroxymethyl tolterodine, by plasma esterases . This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contraction and decreasing detrusor pressure . This results in a reduction in the urge to urinate .
類似化合物との比較
Deoxy Fesoterodine is similar to other antimuscarinic agents such as Solifenacin and Vibegron . it is unique in its specific molecular structure and its conversion to the active metabolite, 5-hydroxymethyl tolterodine . This unique mechanism of action makes it particularly effective in the treatment of overactive bladder .
Similar Compounds:- Solifenacin
- Vibegron
- Tolterodine
特性
分子式 |
C26H37NO2 |
|---|---|
分子量 |
395.6 g/mol |
IUPAC名 |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m1/s1 |
InChIキー |
LOMIYJWXUUAURU-HSZRJFAPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


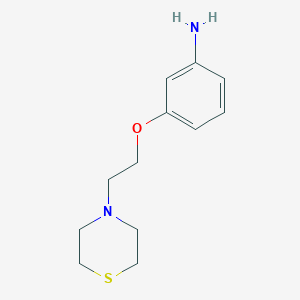
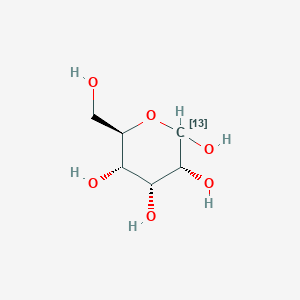
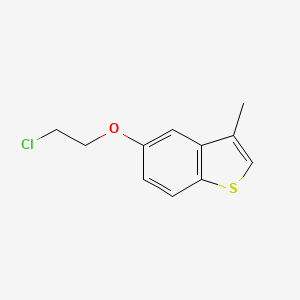
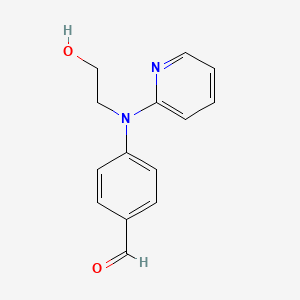
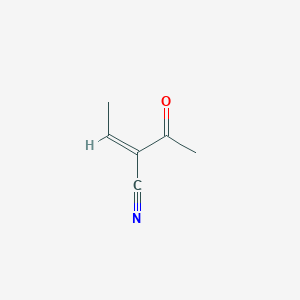
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

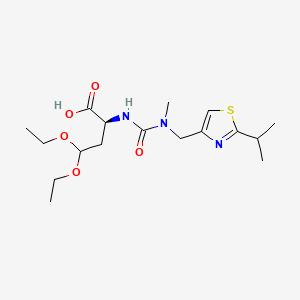
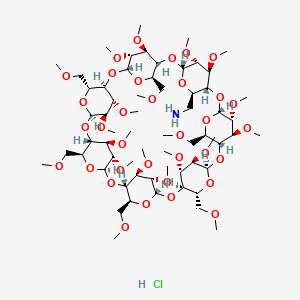
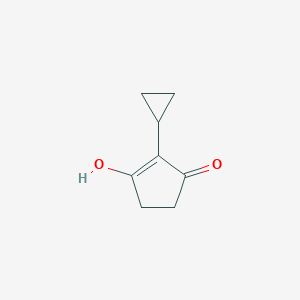
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
